molecular formula C19H15ClFN3O3 B2399285 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide CAS No. 899942-49-5

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2399285
CAS No.: 899942-49-5
M. Wt: 387.8
InChI Key: NRUIYVNFWPILCQ-UHFFFAOYSA-N
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Description

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring substituted with a chlorophenyl group and a fluorophenylacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the chlorophenyl and fluorophenylacetamide groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c20-14-3-1-13(2-4-14)11-23-9-10-24(19(27)18(23)26)12-17(25)22-16-7-5-15(21)6-8-16/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIYVNFWPILCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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